Gammacerane-3,21-diol Gammacerane-3,21-diol Gammacerane-3,21-diol is a natural product found in Abies veitchii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1620324
InChI: InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3
SMILES: CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C
Molecular Formula: C30H52O2
Molecular Weight: 444.7 g/mol

Gammacerane-3,21-diol

CAS No.:

Cat. No.: VC1620324

Molecular Formula: C30H52O2

Molecular Weight: 444.7 g/mol

* For research use only. Not for human or veterinary use.

Gammacerane-3,21-diol -

Specification

Molecular Formula C30H52O2
Molecular Weight 444.7 g/mol
IUPAC Name 4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol
Standard InChI InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3
Standard InChI Key QIRODTHVSNBDCB-UHFFFAOYSA-N
SMILES CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C
Canonical SMILES CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C

Introduction

Chemical Structure and Properties

Molecular Structure

Gammacerane-3,21-diol features a tetracyclic triterpenoid structure derived from the gammacerane skeleton. The compound is characterized by hydroxyl groups at positions 3 and 21, which distinguish it from other gammacerane derivatives. This functionalization significantly influences the compound's physical properties, reactivity, and potential biological interactions. The tetracyclic core structure contributes to the compound's stability, making it persistent in geological samples over extended time periods.

Structural Comparison with Related Compounds

Gammacerane-3,21-diol shares structural features with several other triterpenoid compounds commonly found in geological samples. The table below compares key structural characteristics of gammacerane-3,21-diol with related compounds:

CompoundCore StructureFunctional GroupsGeological Significance
Gammacerane-3,21-diolTetracyclicHydroxyl groups at C-3 and C-21Biomarker for marine depositional environments
GammaceraneTetracyclicNone (fully saturated)Indicator of water column stratification
TetrahymanolTetracyclicHydroxyl group at C-3Biological precursor to gammacerane
HopanePentacyclicVarious depending on specific hopaneCommon in petroleum reservoirs
25-NorgammaceraneTetracyclic (demethylated)Lacks methyl group at C-25Indicator of biodegradation processes

Structurally, gammacerane-3,21-diol is derived from the basic gammacerane skeleton but features additional hydroxyl functionalization that influences its polarity and potential reactivity in both geological and biological contexts .

Biosynthesis and Formation

Biological Origins

The biosynthetic pathway leading to gammacerane derivatives begins with squalene, a fundamental precursor in the biosynthesis of various sterols and terpenoids. The formation of tetrahymanol, the biological precursor to gammacerane, occurs primarily in bacterivorous ciliates living in or below the chemocline in stratified water columns . These ciliates only synthesize tetrahymanol when their diet lacks sterols, which creates a specific link between environmental conditions and the production of gammacerane precursors .

Research has confirmed that ciliates feeding on green sulfur bacteria are important sources for gammacerane precursors, as indicated by stable carbon isotopic compositions found in geological samples. This relationship explains why gammacerane is frequently found in sediments deposited under hypersaline conditions where water column stratification is common .

Geological Transformation Processes

The conversion of biological tetrahymanol to gammacerane and its derivatives such as gammacerane-3,21-diol involves several geological processes. These include dehydration, hydrogenation, sulphurisation, and C-S cleavage, with the latter two being particularly important in marine sediments . The pathway of formation has been elucidated through studies demonstrating that large amounts of the gammacerane skeleton can be sequestered in sulfur-rich macromolecular aggregates through natural sulphurisation of functionalized lipids .

Evidence for this transformation pathway comes from research showing that upon mild artificial maturation of sediments, gammacerane can be released from sulfur-rich macromolecular aggregates through cleavage of relatively weak C-S bonds. This process is fundamental to understanding how biological precursors become preserved as gammacerane derivatives in the geological record .

Geological Significance and Applications

Role as a Biomarker

Gammacerane-3,21-diol and related compounds serve as critical biomarkers in geological studies, providing valuable information about depositional environments and biological communities in ancient ecosystems. The presence of gammacerane has been conclusively linked to water column stratification, resolving previous uncertainties in gammacerane geochemistry .

Applications in Petroleum Geochemistry

In petroleum geochemistry, gammacerane and its derivatives, including gammacerane-3,21-diol, serve as important indicators for evaluating oil biodegradation levels and source rock characteristics. The relative abundance of gammacerane compared to other biomarkers, such as hopanes (expressed as G/C30H ratio), provides valuable information about the depositional environment of source rocks and subsequent alteration processes .

Research on super heavy oils from the Chepaizi Uplift of Junggar Basin has demonstrated that the absolute concentrations of gammacerane increase with advancing biodegradation levels. In highly biodegraded oil families, gammacerane showed abnormally high concentrations, with G/C30H values ranging from 3.93 to 4.27 in the most severely degraded samples . This pattern indicates that gammacerane compounds are relatively resistant to biodegradation compared to other biomarkers.

Biodegradation and Derivative Compounds

Formation of Demethylated Derivatives

Under specific geological conditions, gammacerane can undergo demethylation processes that result in various derivative compounds. One notable example is bisnorgammacerane (BNG), a symmetrical pentacyclic triterpane structure with demethylation at positions C-25 and C-28 . Additionally, 25-norgammacerane has been identified in geological samples, representing another important demethylated derivative .

The formation of these demethylated derivatives appears to be related to biodegradation processes, as elevated levels of pentacyclic triterpenoids demethylated at position C-10 (leading to 25-nor-terpenoids) are commonly found in biodegraded oils and bitumens . Research suggests that the C-25 methyl group may be a preferred site for enzymatic attacks during biodegradation, and the resulting demethylated compounds become concentrated due to their enhanced resistance to further degradation .

Relationship Between Gammacerane and Demethylated Derivatives

Studies of rock samples have revealed an interesting pattern where samples tend to contain either gammacerane or its demethylated derivatives like bisnorgammacerane, but rarely both in significant quantities . This observation suggests a mechanistic or ecological connection between these compounds. In the 0.74 Ga Chuar Group, a transition from high bisnorgammacerane abundance to increasing gammacerane levels has been documented, accompanied by changes in stable carbon isotope patterns that may reflect shifts in microbial community composition .

Concentrations of both 25-norhopane and 25-norgammacerane have been found to increase during biodegradation of oils, with the degradation of gammacerane proceeding slower than that of hopane . This differential degradation rate contributes to the relative enrichment of certain demethylated derivatives in highly biodegraded samples.

Analytical Methods for Detection and Quantification

Extraction and Isolation Techniques

The identification and characterization of gammacerane-3,21-diol and related compounds typically involve specialized extraction and isolation procedures optimized for terpenoid compounds. These methods include solvent extraction, column chromatography, and in some cases, preparative high-performance liquid chromatography (HPLC) to achieve sufficient compound purity for detailed structural analysis.

Structural Elucidation Methods

Complete structural elucidation of gammacerane derivatives, including gammacerane-3,21-diol, typically relies on advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly one-dimensional (1D) and two-dimensional (2D) experiments using microcryoprobe technology, provides detailed structural information . Specific NMR experiments including correlated spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC) are essential for establishing the exact structure and stereochemistry of these compounds .

Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), is widely used for the identification and quantification of gammacerane derivatives in complex geological samples. The characteristic fragmentation patterns observed in mass spectra provide valuable information for identifying specific structural features and functionalities.

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